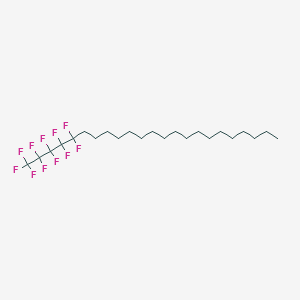
Tricosane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricosane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- is a fluorinated hydrocarbon compound. It is a derivative of tricosane, a straight-chain alkane with 23 carbon atoms, where eleven hydrogen atoms are replaced by fluorine atoms. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly alter its reactivity and physical characteristics compared to non-fluorinated hydrocarbons.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tricosane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- typically involves the fluorination of tricosane. This can be achieved through direct fluorination using elemental fluorine under controlled conditions to prevent over-fluorination or degradation of the carbon chain. Another method involves the use of fluorinating agents such as cobalt trifluoride (CoF3) or antimony pentafluoride (SbF5), which can selectively introduce fluorine atoms into the hydrocarbon chain.
Industrial Production Methods
Industrial production of fluorinated hydrocarbons often employs electrochemical fluorination (ECF) or direct fluorination techniques. ECF involves the use of an electrolytic cell where tricosane is subjected to fluorine gas in the presence of a suitable electrolyte, resulting in the selective fluorination of the compound. Direct fluorination, on the other hand, requires stringent control of reaction parameters such as temperature, pressure, and fluorine concentration to achieve the desired level of fluorination without causing unwanted side reactions.
化学反应分析
Types of Reactions
Tricosane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- can undergo various chemical reactions, including:
Substitution Reactions: Fluorinated hydrocarbons can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form perfluorinated carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of fluorinated hydrocarbons can lead to the formation of partially fluorinated alkanes or alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under mild conditions to achieve substitution.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products
Substitution: Products include partially fluorinated hydrocarbons with different functional groups.
Oxidation: Major products are perfluorinated carboxylic acids or ketones.
Reduction: Products include partially fluorinated alkanes or alkenes.
科学研究应用
Tricosane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorination on hydrocarbon reactivity and stability.
Biology: Investigated for its potential use in drug delivery systems due to its unique solubility and stability properties.
Medicine: Explored for its potential as a contrast agent in medical imaging techniques such as MRI.
Industry: Utilized in the production of specialty lubricants and coatings due to its low surface energy and high chemical resistance.
作用机制
The mechanism by which Tricosane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- exerts its effects is primarily through its interaction with other molecules via van der Waals forces and dipole-dipole interactions. The presence of multiple fluorine atoms increases the compound’s electronegativity, leading to stronger interactions with polar molecules. This can affect the compound’s solubility, reactivity, and overall behavior in various chemical and biological systems.
相似化合物的比较
Similar Compounds
Perfluorotetradecane: A fully fluorinated hydrocarbon with 14 carbon atoms.
Perfluorohexane: A fully fluorinated hydrocarbon with 6 carbon atoms.
1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane: A fluorinated hydrocarbon with a similar degree of fluorination but a different carbon chain structure.
Uniqueness
Tricosane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro- is unique due to its specific chain length and degree of fluorination, which impart distinct physical and chemical properties. Compared to fully fluorinated compounds, it offers a balance between hydrophobicity and reactivity, making it suitable for specialized applications where partial fluorination is advantageous.
属性
CAS 编号 |
1980063-32-8 |
|---|---|
分子式 |
C23H37F11 |
分子量 |
522.5 g/mol |
IUPAC 名称 |
1,1,1,2,2,3,3,4,4,5,5-undecafluorotricosane |
InChI |
InChI=1S/C23H37F11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(24,25)20(26,27)21(28,29)22(30,31)23(32,33)34/h2-18H2,1H3 |
InChI 键 |
MVBYCRZGGHMIJX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



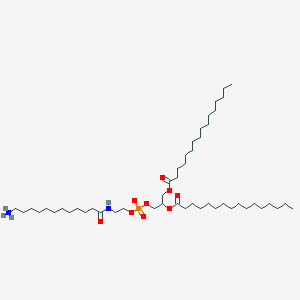
![2-Chloro-N-(tetrahydro-2H-pyran-4-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12080664.png)
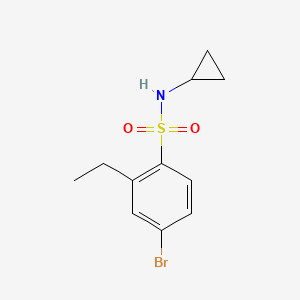
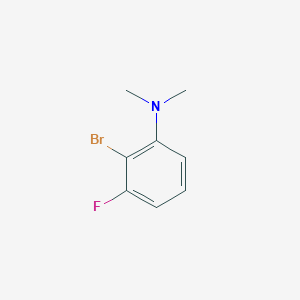
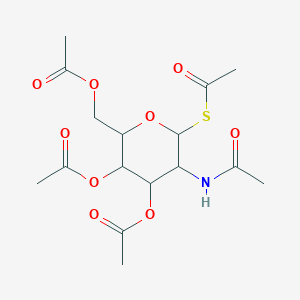
![Benzenamine, 4-chloro-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-](/img/structure/B12080690.png)
![[(2S)-1-(Cyclopropanesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B12080695.png)

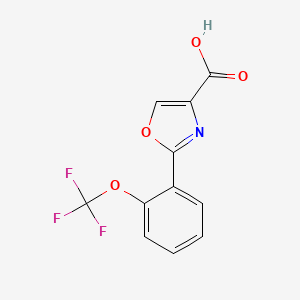
![N-[(3,4-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12080712.png)
![[6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12080725.png)
![4,7-Bis(5-bromothiophen-2-yl)-2lambda4delta2-benzo[1,2-c;4,5-c']bis[1,2,5]thiadiazol](/img/structure/B12080728.png)
![7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12080741.png)
